Cobalt (II) sulfate hydrate
Description
Overview of Hydrate (B1144303) Stoichiometries and Polymorphism
Cobalt (II) sulfate (B86663) exists in several hydrate stoichiometries, including heptahydrate, hexahydrate, monohydrate, and an anhydrous form. pw.livegeeksforgeeks.org The stability and interconversion of these hydrates are dependent on environmental conditions such as humidity and temperature. wikipedia.orggeeksforgeeks.org
Hydrate Forms and Their Properties
Cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O): This is often the most commercially available form of cobalt sulfate. pw.livegeeksforgeeks.org It appears as red or pink monoclinic prismatic crystals. atamanchemicals.comnih.gov The heptahydrate is stable at room temperature when the humidity is above 70%; otherwise, it converts to the hexahydrate. wikipedia.orggeeksforgeeks.org X-ray crystallography has revealed that its structure contains [Co(H₂O)₆]²⁺ octahedra and one molecule of water of crystallization. wikipedia.org Studies on evaporative crystallization show that CoSO₄·7H₂O forms at lower temperatures, such as 30°C and 40°C. researchgate.netaalto.fi
Cobalt (II) sulfate hexahydrate (CoSO₄·6H₂O): This form is a metal aquo complex composed of octahedral [Co(H₂O)₆]²⁺ ions associated with sulfate anions. wikipedia.org The transition from heptahydrate to hexahydrate occurs when humidity drops below 70% at room temperature. wikipedia.orggeeksforgeeks.org Further heating to 100°C causes the hexahydrate to convert to the monohydrate. wikipedia.orggeeksforgeeks.org Research indicates that CoSO₄·6H₂O crystallizes from aqueous solutions at higher temperatures, for example, 60°C and 80°C. researchgate.netaalto.fi The thermal decomposition from hexahydrate to tetrahydrate (CoSO₄·4H₂O) and then to the monohydrate has also been studied. akjournals.com
Cobalt (II) sulfate monohydrate (CoSO₄·H₂O): The monohydrate is a reddish crystalline powder. lookchem.com It is formed when the hexahydrate is heated to 100°C. wikipedia.orggeeksforgeeks.org The monohydrate is stable up to 250°C, at which point it becomes anhydrous. wikipedia.org It is soluble in water and slightly soluble in methanol (B129727) and ethanol (B145695). lookchem.com
Anhydrous Cobalt (II) sulfate (CoSO₄): This form is obtained by heating the hydrates to 250°C or higher. wikipedia.org It is a reddish crystalline solid. wikipedia.org The anhydrous salt decomposes at temperatures above 735°C. geeksforgeeks.orgatamanchemicals.com
The transitions between these hydrated forms can be summarized by the following reactions: CoSO₄(H₂O)₇ → CoSO₄(H₂O)₆ + H₂O wikipedia.orggeeksforgeeks.org CoSO₄(H₂O)₆ → CoSO₄(H₂O) + 5H₂O wikipedia.orggeeksforgeeks.org CoSO₄(H₂O) → CoSO₄ + H₂O wikipedia.org
Polymorphism in Anhydrous Cobalt (II) Sulfate
Beyond the different hydration states, anhydrous cobalt (II) sulfate exhibits polymorphism, meaning it can exist in more than one crystal form. iucr.org Research has identified at least three distinct crystal forms for CoSO₄, designated as A, B, and C. iucr.org Forms A and B were found to be isostructural with vanadium chromate (B82759) and zinc sulfate, respectively. iucr.org Both forms A and B are orthorhombic. iucr.org A third form, C, was also discovered, and the relationships between the three structures have been analyzed. iucr.org
| Hydrate Form | Formula | Molar Mass (g/mol) | Color | Crystal System |
|---|---|---|---|---|
| Heptahydrate | CoSO₄·7H₂O | 281.103 wikipedia.org | Red, Pink wikipedia.orgatamanchemicals.com | Monoclinic wikipedia.orgnih.gov |
| Hexahydrate | CoSO₄·6H₂O | 263.08 wikipedia.org | Pink wikipedia.org | Monoclinic aalto.fi |
| Monohydrate | CoSO₄·H₂O | 173.01 wikipedia.org | Reddish wikipedia.orglookchem.com | Monoclinic wikipedia.org |
| Anhydrous | CoSO₄ | 154.996 wikipedia.org | Reddish wikipedia.org | Orthorhombic wikipedia.org |
| Transition | Condition |
|---|---|
| Heptahydrate → Hexahydrate | Humidity <70% at room temperature wikipedia.orggeeksforgeeks.org |
| Hexahydrate → Monohydrate | Heating to 100°C wikipedia.orggeeksforgeeks.org |
| Monohydrate → Anhydrous | Heating to 250°C wikipedia.org |
Historical Context of Academic Inquiry into Cobalt (II) Sulfate Hydrates
The study of cobalt (II) sulfate and its various hydrated forms has a history rooted in the fundamental investigation of inorganic salts and their properties. Early academic inquiry focused on identifying the different stable and metastable forms of the compound and understanding the thermodynamics of their interconversions.
A notable early investigation into the polymorphism of the anhydrous form was conducted by Hocart & Serres in 1931. iucr.org They identified two different phases of anhydrous CoSO₄, which they labeled A and B, by heating the pentahydrate to 400°C and 700°C, respectively. iucr.org Their work, based on X-ray powder diffraction, concluded that both phases were orthorhombic. iucr.org
Later, in 1965, a study by G. E. Brodale and W. F. Giauque provided significant thermodynamic data, specifically measuring the heat of hydration when cobalt sulfate hexahydrate converts to the heptahydrate. acs.org Their research also included measurements of the solubilities and heats of solution for these two hydrates, contributing precise calorimetric data that enhanced the understanding of the relative stabilities of these compounds. acs.org
More recent research has continued to build on this foundation, employing modern analytical techniques like thermogravimetry (TG-DTG), differential thermal analysis (DTA), and X-ray diffraction (XRD) to study the kinetics and mechanisms of the thermal decomposition of cobalt sulfate hydrates in detail. aalto.fiakjournals.comresearchgate.net For instance, studies have precisely mapped the decomposition stages, from CoSO₄·6H₂O through the tetrahydrate and monohydrate, ultimately to anhydrous CoSO₄ and its subsequent decomposition to cobalt oxide. akjournals.com
Structure
2D Structure
Properties
IUPAC Name |
cobalt;sulfuric acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Co.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFARGKULINXGRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OS(=O)(=O)O.[Co] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CoH4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
13455-34-0 | |
| Details | Compound: Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Record name | Sulfuric acid, cobalt(2+) salt (1:1), monohydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13455-34-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
175.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10026-24-1 | |
| Record name | Cobalt sulfate (CoSO4) heptahydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10026-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Routes and Crystallization Mechanisms of Cobalt Ii Sulfate Hydrates
Evaporative Crystallization Methodologies
Evaporative crystallization is a widely used industrial technique for producing cobalt (II) sulfate (B86663) hydrates. This method involves removing the solvent (water) from a solution to induce supersaturation and subsequent crystal formation. The process is significantly influenced by operational conditions which dictate the kinetics and the characteristics of the resulting crystals. aalto.fi
The kinetics of evaporative crystallization are heavily dependent on process parameters such as temperature and heating power. Temperature, in particular, is a critical factor that determines which hydrate (B1144303) form of cobalt (II) sulfate is produced. aalto.fi Experimental studies show that at lower evaporation temperatures, the more hydrated form is favored, while higher temperatures yield crystals with fewer water molecules. aalto.fi
Specifically, at evaporation temperatures of 30°C and 40°C, cobalt (II) sulfate crystallizes as heptahydrate (CoSO₄·7H₂O). aalto.firesearchgate.net Conversely, when the temperature is increased to 60°C and 80°C, the hexahydrate form (CoSO₄·6H₂O) is crystallized. aalto.firesearchgate.net
Heating power also plays a significant role by affecting the evaporation flux. An increase in heating power enhances the rate of evaporation, which in turn influences the crystal size distribution. aalto.fi Higher heating power leads to the production of smaller crystals. aalto.firesearchgate.net
Table 1: Effect of Evaporation Temperature on Cobalt (II) Sulfate Hydrate Formation
| Evaporation Temperature (°C) | Resulting Hydrate Form |
|---|---|
| 30 | CoSO₄·7H₂O (Heptahydrate) |
| 40 | CoSO₄·7H₂O (Heptahydrate) |
| 60 | CoSO₄·6H₂O (Hexahydrate) |
This table summarizes the resulting hydrate form of cobalt (II) sulfate when crystallized via evaporative methods at different temperatures. aalto.firesearchgate.net
Mixing dynamics are crucial for controlling the crystal morphology, including size and shape. In evaporative crystallization, mixing affects heat transfer within the solution and the evaporation flux. aalto.fi Research indicates a direct correlation between mixing speed and the particle size of the final product. aalto.fi
Higher mixing speeds, much like higher heating power, enhance the rate of evaporation and result in the formation of smaller crystals. aalto.firesearchgate.net The morphology of the crystals also varies with the conditions. For instance, the crystals obtained at 30°C and 40°C, which are heptahydrates, have been identified as being mainly agglomerates of octahedron-shaped particles. aalto.fiaalto.fi
Table 2: Influence of Process Parameters on Crystal Size
| Process Parameter | Effect on Crystal Size |
|---|---|
| Increased Heating Power | Decrease |
This table shows the relationship between key process parameters and the resulting crystal size during the evaporative crystallization of cobalt (II) sulfate hydrates. aalto.firesearchgate.net
Cooling Crystallization Techniques
Cooling crystallization is another prominent method for producing cobalt (II) sulfate hydrates, offering an alternative to the energy-intensive evaporative technique. researchgate.netmdpi.com This process involves cooling a saturated solution to generate supersaturation, leading to nucleation and crystal growth. The kinetics and final crystal properties are sensitive to cooling rates, temperature, and the presence of impurities. aalto.fi
The kinetic behavior of cooling crystallization can be characterized by examining the metastable zone width (MSZW) and induction time, which relate to the primary nucleation of the crystals. aalto.fi The crystallization activation energy for cobalt (II) sulfate hexahydrate in a pure solution has been determined to be 150.93 kJ/mol. mdpi.com
Studies show that the nucleation and crystal growth rate increase as the initial crystallization temperature decreases, which is attributed to a higher supersaturation level at lower temperatures. mdpi.com Operational conditions such as temperature, mixing speed, and the presence of impurities significantly affect the crystallization kinetics and the resulting crystal size. aalto.fi
Impurities present in the crystallization solution can have a profound impact on the kinetic behavior, energy requirements, and final purity of the cobalt (II) sulfate crystals. Ammonium (B1175870) (NH₄⁺) is a common impurity in industrial processes. mdpi.com
The presence of ammonium ions affects the crystal growth rate and activation energy. At concentrations up to 3.75 g/L, ammonium decreases the crystal growth rate and increases the activation energy. mdpi.com However, at a concentration of 5 g/L, this trend reverses; the growth rate increases, and the activation energy decreases. This shift is due to the formation of Tutton's salt, (NH₄)₂Co(SO₄)₂·6H₂O, which reduces the final crystal purity. mdpi.com Despite these kinetic changes, the presence of ammonium does not appear to alter the fundamental crystal shape. mdpi.com
Table 3: Effect of Ammonium (NH₄⁺) Impurity on Crystallization Kinetics
| NH₄⁺ Concentration (g/L) | Effect on Crystal Growth Rate | Effect on Activation Energy |
|---|---|---|
| 0 | Baseline (150.93 kJ/mol) | Baseline |
| Up to 3.75 | Decrease | Increase |
This table outlines the observed effects of varying ammonium impurity concentrations on the crystallization kinetics of cobalt (II) sulfate hexahydrate. mdpi.com
Crystallization Pathways from Aqueous Solutions
The specific hydrate of cobalt (II) sulfate that crystallizes from an aqueous solution is primarily dictated by the temperature of the solution. Different hydrates represent distinct stable phases at different temperatures.
The general pathway observed is that cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O), also known as bieberite, crystallizes at temperatures below approximately 40-42°C. aalto.firesearchgate.net This form is stable at room temperature only when the humidity is greater than 70%; otherwise, it converts to the hexahydrate. wikipedia.org At higher temperatures, such as 60°C and 80°C, the hexahydrate form (CoSO₄·6H₂O) is the primary product of crystallization from aqueous solutions. aalto.fiaalto.fi Further heating can lead to lower hydrates; for example, the hexahydrate converts to the monohydrate at 100°C. wikipedia.org
Table of Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| Cobalt (II) sulfate | CoSO₄ |
| Cobalt (II) sulfate heptahydrate | CoSO₄·7H₂O |
| Cobalt (II) sulfate hexahydrate | CoSO₄·6H₂O |
| Cobalt (II) sulfate monohydrate | CoSO₄·H₂O |
| Ammonium sulfate | (NH₄)₂SO₄ |
Advanced Structural Elucidation of Cobalt Ii Sulfate Hydrate Phases
Investigations of Intermolecular Interactions within Crystal Lattices
Void Space Analysis and Packing Efficiency
The analysis involves the calculation of two key parameters: the unit cell volume (V_cell) and the occupied volume (V_occupied). The unit cell volume is determined from the lattice parameters. The occupied volume is calculated by summing the volumes of all the constituent ions and water molecules within one unit cell. For this analysis, the following ionic and van der Waals radii were utilized:
Co²⁺ (in octahedral coordination): 0.745 Å
S⁶⁺ (in tetrahedral coordination): 0.12 Å
O²⁻: 1.40 Å
Water molecule (van der Waals radius): 1.40 Å
The packing efficiency is then derived using the formula:
Packing Efficiency (%) = (V_occupied / V_cell) * 100
The void space is the remaining volume within the unit cell and is calculated as:
Void Space (%) = 100 - Packing Efficiency (%)
Detailed Research Findings
Cobalt (II) Sulfate (B86663) Hexahydrate (CoSO₄·6H₂O)
This hydrate (B1144303) crystallizes in the monoclinic system with the space group C2/c. iucr.org The unit cell contains eight formula units (Z=8). iucr.org The detailed crystallographic parameters and the results of the void space and packing efficiency calculations are presented in the table below. The structure of the hexahydrate consists of [Co(H₂O)₆]²⁺ octahedra and SO₄²⁻ tetrahedra linked by a network of hydrogen bonds. iucr.org
Cobalt (II) Sulfate Heptahydrate (CoSO₄·7H₂O)
Known mineralogically as bieberite, this phase is also monoclinic, belonging to the P2/m space group. mindat.org The structure features [Co(H₂O)₆]²⁺ octahedra and one additional water molecule of crystallization per formula unit. wikipedia.org The unit cell parameters for bieberite have been determined, and based on isostructural compounds, it is inferred that the unit cell contains four formula units (Z=4). mindat.orggeoscienceworld.org
The comparative analysis reveals that cobalt (II) sulfate hexahydrate exhibits a higher packing efficiency than the heptahydrate. This suggests a more compact and energetically favorable arrangement of its constituent ions and water molecules. The presence of an additional, non-coordinating water molecule in the heptahydrate structure likely contributes to a less efficient packing, resulting in a larger proportion of void space.
The following interactive data table summarizes the crystallographic data and the calculated void space and packing efficiency for the two hydrate phases.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Unit Cell Volume (ų) | Occupied Volume (ų) | Packing Efficiency (%) | Void Space (%) |
| Cobalt (II) Sulfate Hexahydrate | Monoclinic | C2/c | 10.032 | 7.233 | 24.261 | 98.37 | 8 | 1740.3 | 1205.76 | 69.28 | 30.72 |
| Cobalt (II) Sulfate Heptahydrate | Monoclinic | P2/m | 14.04 | 6.49 | 10.92 | 105.27 | 4 | 959.9 | 659.36 | 68.69 | 31.31 |
This quantitative analysis of the void space and packing efficiency highlights the subtle yet significant structural differences between the hexahydrate and heptahydrate forms of cobalt (II) sulfate. These differences in their crystalline architecture can influence their relative stabilities and dehydration behaviors.
Spectroscopic Characterization of Cobalt Ii Sulfate Hydrates
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of cobalt (II) sulfate (B86663) hydrates. These methods probe the vibrational modes of the constituent polyatomic ions (sulfate) and molecules (water), providing information on their symmetry, bonding, and interaction with the crystal environment.
The vibrational spectra of cobalt (II) sulfate hydrates can be divided into distinct regions corresponding to the internal modes of the sulfate (SO₄²⁻) ion and the water (H₂O) molecules.
The free sulfate ion possesses tetrahedral (T_d) symmetry, resulting in four fundamental vibrational modes: the symmetric stretch (ν₁), the doubly degenerate bend (ν₂), the triply degenerate antisymmetric stretch (ν₃), and the triply degenerate bend (ν₄). In the crystalline environment of a hydrate (B1144303), the symmetry of the sulfate ion is often lowered due to interactions with the metal cation and hydrogen bonding with water molecules. This reduction in symmetry can cause the degenerate modes (ν₂-ν₄) to split and can render Raman-active modes (ν₁, ν₂) visible in the IR spectrum, and vice-versa. nih.gov
The water molecules in cobalt (II) sulfate hydrates, typically present as both coordinated aqua ligands and lattice water, exhibit their own characteristic vibrations. These include symmetric (ν₁) and antisymmetric (ν₃) O-H stretching modes, and the H-O-H bending (ν₂) mode. Additional lower-frequency bands corresponding to librational modes (rocking, wagging, twisting) of the coordinated water molecules can also be observed. The O-H stretching region, typically between 3000 and 3600 cm⁻¹, is particularly sensitive to the strength of hydrogen bonding. nih.govacs.org
Table 1: Typical Vibrational Mode Assignments for Cobalt (II) Sulfate Hydrates
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
|---|---|---|
| ν(OH) | 3000 - 3500 | O-H stretching of H₂O molecules |
| δ(HOH) | 1600 - 1650 | H-O-H bending of H₂O molecules |
| ν₃(SO₄²⁻) | ~1100 - 1140 | Antisymmetric S-O stretching |
| ν₁(SO₄²⁻) | ~980 - 990 | Symmetric S-O stretching |
| ν₄(SO₄²⁻) | ~610 - 620 | O-S-O bending |
| ν₂(SO₄²⁻) | ~450 - 540 | O-S-O bending |
Note: The exact frequencies can vary depending on the specific hydrate (e.g., hexahydrate vs. heptahydrate) and the crystalline environment.
The precise frequencies and splitting patterns of the sulfate and water vibrational bands provide detailed information about the local environment within the crystal structure.
Sulfate Coordination : A non-coordinated, high-symmetry (T_d) sulfate ion will show a single, sharp ν₁ band in the Raman spectrum. If the sulfate ion coordinates to the cobalt center or is strongly hydrogen-bonded, its symmetry is lowered, causing the degenerate ν₃ and ν₄ modes to split into multiple bands in both IR and Raman spectra. The appearance of the normally Raman-only ν₁ band in the IR spectrum is also a clear indicator of reduced symmetry. nih.gov
Water Molecule Environment : The O-H stretching region is highly informative. The presence of multiple, distinct bands in this region suggests the existence of crystallographically non-equivalent water molecules, which may differ in their hydrogen bond strengths and distances. nih.gov Water molecules directly coordinated to the Co²⁺ ion (aqua ligands) typically show different vibrational frequencies compared to lattice water molecules that are held in place only by hydrogen bonds. researchgate.net For example, in cobalt (II) sulfate hexahydrate, the structure consists of octahedral [Co(H₂O)₆]²⁺ ions, and the vibrational spectra reflect the behavior of these coordinated water molecules. sciencemadness.org
Electronic Spectroscopy and Ligand Field Theory
Electronic spectroscopy, particularly in the UV-Visible range, investigates the electronic transitions within the d-orbitals of the cobalt (II) ion. The energies of these transitions are dictated by the coordination environment, which is effectively described by Ligand Field Theory (LFT). LFT is an extension of crystal field theory that considers the orbital overlap between the metal and ligands. chem1.comslideshare.net
For cobalt (II) sulfate hydrates, the central Co²⁺ ion is typically in a high-spin d⁷ electronic configuration and is surrounded by six water molecules in an octahedral arrangement, forming the [Co(H₂O)₆]²⁺ complex ion. sciencemadness.org In an octahedral ligand field, the five degenerate d-orbitals of the free Co²⁺ ion are split into two energy levels: a lower-energy triplet (t₂g) and a higher-energy doublet (e_g). youtube.com
The pink-red color of hydrated cobalt (II) sulfate is a direct consequence of electronic transitions between these split d-orbital energy levels, known as d-d transitions. doubtnut.com For a d⁷ ion in an octahedral field, three spin-allowed transitions are theoretically possible from the ⁴T₁g(F) ground state. nih.govjetir.org
These transitions are:
ν₁ : ⁴T₁g(F) → ⁴T₂g(F)
ν₂ : ⁴T₁g(F) → ⁴A₂g(F)
ν₃ : ⁴T₁g(F) → ⁴T₁g(P)
The ν₁ transition typically occurs in the near-infrared region. The ν₂ transition is often weak and may appear as a shoulder on the more intense ν₃ band. The ν₃ transition is responsible for the characteristic color, as it involves the absorption of light in the green-yellow region of the visible spectrum, leading to the transmission of the complementary pink-red colors.
Table 2: Typical Electronic Transitions for Octahedral [Co(H₂O)₆]²⁺
| Transition | Assignment | Typical Energy (cm⁻¹) | Spectral Region |
|---|---|---|---|
| ν₁ | ⁴T₁g(F) → ⁴T₂g(F) | ~8,000 - 9,000 | Near-Infrared |
| ν₂ | ⁴T₁g(F) → ⁴A₂g(F) | ~16,000 | Visible |
Note: The energy of these transitions can be used to calculate ligand field parameters, such as the ligand field splitting parameter (Δo or 10Dq) and the Racah parameter (B), which provide quantitative measures of the metal-ligand interaction strength.
The electronic spectrum is highly sensitive to the coordination geometry of the Co²⁺ ion. The number, energy, and intensity of the d-d transition bands are characteristic of the specific geometry. While hydrated cobalt (II) sulfate features an octahedral [Co(H₂O)₆]²⁺ complex, other cobalt (II) complexes can be tetrahedral. jetir.org
Octahedral Geometry : As seen in the pink-red hydrates, octahedral Co(II) complexes exhibit the three characteristic absorption bands described above. The molar absorptivity (intensity) of these bands is relatively low because d-d transitions are Laporte-forbidden (they involve a change within the same type of orbital).
Tetrahedral Geometry : Tetrahedral Co(II) complexes, which are typically an intense blue, show a different spectral pattern. The d-orbital splitting is inverted and smaller than in an octahedral field. The transitions occur at different energies, and the absorption bands are significantly more intense because the lack of a center of symmetry in a tetrahedron partially relaxes the Laporte selection rule. jetir.org
Therefore, the electronic spectrum of cobalt (II) sulfate hydrate, with its characteristic absorption around 19,000-21,000 cm⁻¹, serves as a definitive fingerprint for the six-coordinate, octahedral environment of the cobalt (II) ion. jetir.org
Computational and Theoretical Modeling of Cobalt Ii Sulfate Hydrates
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For cobalt (II) sulfate (B86663) hydrates, DFT calculations can predict a range of properties with a high degree of accuracy. While specific DFT studies focused solely on the simple hydrates of cobalt (II) sulfate are not extensively detailed in the public domain, research on more complex systems incorporating cobalt (II) sulfate heptahydrate, such as L-Threoninum Cobalt (II) Sulfate Heptahydrate, demonstrates the applicability and power of this theoretical approach. nih.govoulu.fi Furthermore, DFT studies on isostructural hydrated sulfates, like those of nickel and magnesium, provide a framework for understanding what can be elucidated for cobalt (II) sulfate hydrates. researchgate.netuu.nl
DFT calculations are instrumental in determining the electronic structure of molecules, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a compound. researchgate.net A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. youtube.com
For hydrated transition metal sulfates, the electronic structure is influenced by the central metal ion, the sulfate anion, and the coordinated water molecules. DFT calculations can reveal the contribution of each component to the molecular orbitals. For instance, in related hydrated transition metal sulfate systems, the HOMO is often localized on the sulfate and water ligands, while the LUMO may have significant contributions from the d-orbitals of the transition metal ion.
Table 1: Predicted Electronic Properties of Analogous Hydrated Metal Sulfates from DFT Calculations
| Compound | Calculated Property | Value (eV) |
|---|---|---|
| NiSO₄·6H₂O | Band Gap | ~5.1 |
| MgSO₄·6H₂O | Band Gap | ~5.5 |
Note: This table is based on data for analogous compounds and serves as an estimation for cobalt (II) sulfate hydrates.
DFT methods can accurately predict the geometric parameters of crystal structures, including lattice parameters and bond lengths. For hydrated salts, these calculations can elucidate the coordination environment of the metal ion and the hydrogen bonding network involving the water molecules and sulfate anions. Studies on related hydrated nickel and magnesium sulfates have shown that DFT-calculated lattice parameters are in good agreement with experimental data, with deviations typically less than 4%. researchgate.netuu.nl
Thermodynamic properties such as the standard enthalpies of formation (ΔfH°) and standard entropies (S°) can also be investigated. While a comprehensive thermodynamic model for the CoSO₄–H₂O system has been developed based on experimental data and the Pitzer ion interaction approach, DFT could provide a first-principles basis for these values. oulu.fi For instance, the refined standard enthalpy of formation and standard entropy at 298.15 K for different hydrates are known from such models. oulu.fi
Table 2: Thermochemical Data for Cobalt (II) Sulfate Hydrates
| Hydrate (B1144303) | Standard Enthalpy of Formation (ΔfH°) (kJ·mol⁻¹) | Standard Entropy (S°) (J·mol⁻¹·K⁻¹) |
|---|---|---|
| CoSO₄·7H₂O(s) | -2979.26 | 403.51 |
| CoSO₄·6H₂O(s) | -2683.79 | 363.00 |
| CoSO₄·H₂O(s) | -1214.05 | - |
Source: Data from a thermodynamic model based on experimental values. oulu.fi
In the crystalline state, cobalt (II) sulfate hydrates form complex supramolecular assemblies governed by a network of non-covalent interactions, primarily hydrogen bonds between the coordinated water molecules and the sulfate anions. DFT calculations are well-suited to quantify the strength of these interactions. By analyzing the electron density distribution, one can characterize the nature and strength of the hydrogen bonds that dictate the crystal packing. nih.govnih.gov The calculation of interaction energies helps in understanding the stability of different polymorphic forms and the role of water molecules in stabilizing the crystal lattice.
Semi-Empirical Methods and Quantum Chemical Approaches
Semi-empirical quantum chemistry methods, which are based on the Hartree-Fock formalism but include approximations and parameters derived from experimental data, offer a computationally less expensive alternative to ab initio methods like DFT. wikipedia.org These methods are particularly useful for studying large molecular systems. While specific applications of semi-empirical methods to cobalt (II) sulfate hydrate are not prominent in recent literature, they are generally employed to gain qualitative insights into electronic structure and to model systems where a full DFT treatment is computationally prohibitive. These methods can be used to predict molecular geometries and electronic properties, though with a lower level of accuracy compared to DFT.
Molecular Dynamics Simulations of Hydration Shells and Solution Behavior
Molecular dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of a molecular system. For cobalt (II) sulfate in aqueous solution, MD simulations provide detailed insights into the structure and dynamics of the hydration shells around the Co²⁺ and SO₄²⁻ ions.
Ab initio and classical MD simulations have been used to characterize the hydration of the cobalt(II) ion. tandfonline.comresearchgate.net These studies consistently show that the Co²⁺ ion is coordinated by six water molecules in a well-defined octahedral geometry in the first hydration shell. researchgate.net The average Co-O bond distance in this first shell is approximately 2.09 Å. researchgate.net A second hydration shell is also observed at a distance of about 4.24 Å from the cobalt ion. researchgate.net
Similarly, the hydration of the sulfate ion has been investigated using MD simulations. nih.govacs.orgresearchgate.net The sulfate ion is surrounded by a larger and more dynamic hydration shell, with coordination numbers ranging from 8 to 14 water molecules, and an average of around 11. nih.govacs.orgresearchgate.net The water molecules in the first hydration shell of the sulfate ion are hydrogen-bonded to the oxygen atoms of the sulfate. The mean residence time of water molecules in the hydration shell of the sulfate ion is slightly longer than in bulk water, indicating that the sulfate ion acts as a weak "structure-making" ion. nih.govacs.org
Table 3: Structural Parameters of Hydrated Ions in Aqueous Solution from Molecular Dynamics Simulations
| Ion | Hydration Shell | Coordination Number | Average Ion-Oxygen Distance (Å) |
|---|---|---|---|
| Co²⁺ | First | 6 | ~2.09 |
| Co²⁺ | Second | - | ~4.24 |
| SO₄²⁻ | First | ~8-14 (avg. ~11) | ~2.86 (Os···Ow) |
Theoretical Insights into Reactivity and Electrophilicity
Theoretical calculations provide valuable insights into the reactivity of cobalt (II) sulfate. The electrophilicity of the hydrated cobalt(II) ion is a key aspect of its chemical behavior. The frontier molecular orbitals (HOMO and LUMO) obtained from DFT calculations can be used to determine global reactivity descriptors such as chemical potential, hardness, and the electrophilicity index. researchgate.net These descriptors help in predicting the reactivity of the complex in various chemical reactions.
The cobalt(II) center in the hydrated complex is an electrophilic site, capable of accepting electron density from nucleophiles. The surrounding water ligands modulate this electrophilicity. Theoretical studies on the reactivity of various cobalt(II) complexes show that the ligand environment plays a crucial role in determining the reaction pathways and activation energies for processes such as catalysis and electron transfer. researchgate.net While specific studies on the electrophilicity of the [Co(H₂O)₆]²⁺ cation in the context of the sulfate salt are not detailed, the general principles derived from computational studies of other cobalt(II) systems are applicable.
Thermochemical and Thermal Decomposition Studies of Cobalt Ii Sulfate Hydrates
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)
Thermogravimetric analysis, coupled with differential thermal analysis, provides a comprehensive picture of the thermal decomposition of cobalt (II) sulfate (B86663) hydrates. These techniques allow for the precise measurement of mass changes and the detection of endothermic and exothermic transitions as a function of temperature.
Elucidation of Dehydration Pathways and Steps
The thermal decomposition of cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O) is a sequential process involving the loss of water molecules to form lower hydrates and ultimately the anhydrous salt. One study identified four distinct dehydration steps for the heptahydrate, occurring at peak temperatures of 101 °C, 112 °C, 246 °C, and 295 °C. chegg.com It is suggested that the initial dehydration to the hexahydrate may commence at temperatures below 30 °C. chegg.com At ambient temperature (23 °C), the heptahydrate readily transforms into the more stable hexahydrate (CoSO₄·6H₂O). chegg.comresearchgate.net Further heating to 40 °C and 60 °C leads to the formation of the monohydrate (CoSO₄·H₂O). chegg.comresearchgate.net
For cobalt (II) sulfate hexahydrate (CoSO₄·6H₂O), the dehydration pathway generally proceeds with its conversion to the monohydrate at approximately 100 °C, followed by the formation of the anhydrous form at around 250 °C. wikipedia.org The complete removal of all water of hydration from the heptahydrate ultimately results in the formation of anhydrous cobalt (II) sulfate.
The DTA curve complements the TGA data by indicating that these dehydration steps are endothermic processes, requiring an input of energy to break the bonds between the water molecules and the cobalt sulfate crystal lattice.
Quantification of Mass Loss during Thermal Dehydration
Thermogravimetric analysis allows for the precise quantification of the mass lost at each stage of the dehydration process. This data is crucial for confirming the stoichiometry of the intermediate hydrates formed.
For CoSO₄·7H₂O, a total weight loss of 41.4% has been reported up to the formation of the anhydrous salt. chegg.com This experimental value is slightly lower than the theoretical mass loss of 45.4% for the complete removal of seven water molecules, which may be attributed to partial dehydration of the sample before the analysis commenced. chegg.com In studies of mixed potassium cobalt nickel sulfate hexahydrate, a mass loss of approximately 24-25% was observed, corresponding to the loss of six water molecules. researchgate.net
Below is a data table summarizing the theoretical and observed mass loss for the dehydration of Cobalt (II) Sulfate Heptahydrate.
| Dehydration Step | Intermediate Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |
| CoSO₄·7H₂O → CoSO₄·6H₂O | Cobalt (II) Sulfate Hexahydrate | 6.41 | - |
| CoSO₄·6H₂O → CoSO₄·H₂O | Cobalt (II) Sulfate Monohydrate | 32.04 (from hexahydrate) | - |
| CoSO₄·H₂O → CoSO₄ | Anhydrous Cobalt (II) Sulfate | 6.41 (from monohydrate) | - |
| Overall: CoSO₄·7H₂O → CoSO₄ | Anhydrous Cobalt (II) Sulfate | 45.40 | 41.4 chegg.com |
Differential Scanning Calorimetry (DSC) and Enthalpy Determinations
Differential scanning calorimetry is a powerful technique for measuring the heat flow associated with thermal transitions, providing quantitative data on the enthalpies of dehydration, hydration, and solution.
Measurement of Dehydration Enthalpies
Each step in the dehydration of cobalt (II) sulfate hydrates is an endothermic process, characterized by a specific enthalpy of dehydration (ΔH_deh). While direct DSC measurements of the dehydration enthalpies for each step of cobalt (II) sulfate hydrate (B1144303) decomposition were not explicitly found in the provided search results, the endothermic nature of these transitions is consistently observed in DTA curves. The area under a DSC peak is directly proportional to the enthalpy change of the transition, allowing for the determination of ΔH_deh for each dehydration event.
Determination of Heats of Hydration and Solution
The heat of hydration (ΔH_hyd) of anhydrous cobalt (II) sulfate can be determined indirectly by measuring the enthalpies of solution (ΔH_soln) for both the anhydrous and hydrated forms. The principle behind this method is based on Hess's Law.
The standard enthalpy of formation for solid anhydrous cobalt (II) sulfate (CoSO₄) is reported to be -888.3 kJ/mol. chegg.com For its constituent ions in aqueous solution, the standard enthalpies of formation are -58.2 kJ/mol for Co²⁺(aq) and -909.3 kJ/mol for SO₄²⁻(aq). chegg.com From these values, the standard enthalpy of solution for anhydrous cobalt (II) sulfate can be calculated as follows:
ΔH°_soln (CoSO₄) = [ΔH°_f (Co²⁺(aq)) + ΔH°_f (SO₄²⁻(aq))] - ΔH°_f (CoSO₄(s)) ΔH°_soln (CoSO₄) = [-58.2 kJ/mol + (-909.3 kJ/mol)] - (-888.3 kJ/mol) ΔH°_soln (CoSO₄) = -79.2 kJ/mol
This calculated value represents the heat released when one mole of anhydrous cobalt (II) sulfate dissolves in water.
To determine the heat of hydration, the enthalpy of solution for a specific hydrate, for instance, the hexahydrate (CoSO₄·6H₂O), is also required. Although a direct experimental value for the enthalpy of solution of cobalt (II) sulfate hexahydrate was not found in the search results, the methodology for calculating the heat of hydration is well-established. The heat of hydration is the difference between the enthalpy of solution of the anhydrous salt and the enthalpy of solution of the hydrated salt.
The following table summarizes the available enthalpy data.
| Compound | Standard Enthalpy of Formation (ΔH°_f) (kJ/mol) | Standard Enthalpy of Solution (ΔH°_soln) (kJ/mol) |
| CoSO₄ (s) | -888.3 chegg.com | -79.2 (calculated) |
| Co²⁺ (aq) | -58.2 chegg.com | - |
| SO₄²⁻ (aq) | -909.3 chegg.com | - |
| CoSO₄·7H₂O (s) | -2979.26 | - |
| CoSO₄·6H₂O (s) | -2683.79 | - |
| CoSO₄·H₂O (s) | -1214.05 | - |
Note: The standard enthalpies of formation for the hydrated forms are from a thermodynamic model by Vielma (2021).
Assessment of Thermal Stability and Phase Transition Temperatures
The thermal stability of cobalt (II) sulfate hydrates is dependent on the number of water molecules in their crystal structure. The heptahydrate is the least stable, readily losing water to form the hexahydrate under ambient conditions with humidity below 70%. wikipedia.org
The key phase transition temperatures identified from thermal analysis studies are summarized below:
| Transition | Temperature Range / Peak Temperature (°C) |
| CoSO₄·7H₂O → CoSO₄·6H₂O | 23 chegg.comresearchgate.net |
| CoSO₄·7H₂O → CoSO₄·H₂O | 40 - 60 chegg.comresearchgate.net |
| CoSO₄·6H₂O → CoSO₄·H₂O | ~100 wikipedia.org |
| CoSO₄·H₂O → CoSO₄ | ~250 wikipedia.org |
| Multi-step dehydration of CoSO₄·7H₂O | 101, 112, 246, 295 (peak temperatures) chegg.com |
These temperatures represent the points at which the hydrates undergo structural changes due to the loss of water of crystallization, ultimately leading to the formation of the anhydrous cobalt (II) sulfate.
Advanced Studies on Phase Transitions and Stability Under Extreme Conditions
Pressure-Induced Phase Transformations
Under high-pressure conditions, cobalt (II) sulfate (B86663) hydrates undergo significant structural changes, leading to the formation of new, denser phases. These transformations are of great interest for materials science and geology, as they mimic conditions found deep within the Earth and other planets.
Discovery and Characterization of Novel High-Pressure Hydrate (B1144303) Phases
In-situ powder X-ray diffraction studies have demonstrated that both cobalt (II) sulfate hexahydrate (CoSO₄·6H₂O) and heptahydrate (CoSO₄·7H₂O) transform into a previously unknown high-pressure phase, CoSO₄·5H₂O, at pressures between 1 and 2 GPa. wikipedia.org Single-crystal X-ray diffraction has been instrumental in determining the crystal structure of this novel pentahydrate. wikipedia.org
The newly discovered CoSO₄·5H₂O phase possesses a triclinic crystal structure. At a pressure of 1.3 GPa, its cell parameters have been determined as follows:
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) |
| Triclinic | P-1 | 6.4436(6) | 10.2300(12) | 5.1914(6) | 91.953(10) | 87.084(10) | 101.085(10) | 335.28(6) |
Data sourced from a study on pressure-induced phase transitions of cobalt sulfate hydrates. wikipedia.org
This structure is characterized by a layered arrangement consisting of [Co(H₂O)₆] and [Co(H₂O)₄(SO₄)₂] units, distinguishing it from other known MSO₄·5H₂O compounds where M can be Mg, Mn, Fe, or Cu. wikipedia.org
Determination of Compressibility and Equation of State
The compressibility of the high-pressure CoSO₄·5H₂O phase has been analyzed, providing valuable information about its response to increasing pressure. The relationship between pressure and volume was fitted using the third-order Birch-Murnaghan equation of state. This analysis yielded a bulk modulus (K₀) of 25 (±2) GPa, which quantifies the substance's resistance to uniform compression. wikipedia.org
Temperature-Induced Hydrate Transformations during Dehydration Processes
Temperature is a critical factor influencing the hydration state of cobalt (II) sulfate. The dehydration process occurs in a stepwise manner, with distinct hydrate forms being stable within specific temperature ranges.
The most common hydrates, the heptahydrate and hexahydrate, lose water molecules as the temperature increases. The heptahydrate (CoSO₄·7H₂O) is known to convert to the hexahydrate (CoSO₄·6H₂O). wikipedia.org Further heating of the hexahydrate leads to the formation of the monohydrate (CoSO₄·H₂O) at 100°C, and subsequently the anhydrous form (CoSO₄) at 250°C. wikipedia.org
More detailed studies on the drying process of cobalt (II) sulfate heptahydrate have refined these transformation temperatures:
At a drying temperature of 23°C, the heptahydrate transforms and stabilizes as the hexahydrate. aalto.fiaalto.fi
At drying temperatures of 40°C and 60°C, the stable form becomes the monohydrate. aalto.fiaalto.fi
The thermal decomposition of the anhydrous cobalt (II) sulfate occurs at significantly higher temperatures, between 950 K and 1170 K. aimehq.org
Environmental Stability and Polymorphic Transformations
The stability of cobalt (II) sulfate hydrates under ambient environmental conditions is primarily dictated by humidity levels. The heptahydrate is stable at room temperature only when the relative humidity is above 70%. wikipedia.orggeeksforgeeks.org Below this threshold, it readily loses a water molecule to form the more stable hexahydrate. wikipedia.orggeeksforgeeks.org For general storage, it is recommended to avoid heat and moisture to maintain the integrity of the hydrate. schoolwires.netredox.com
While polymorphism, the ability of a solid material to exist in more than one form or crystal structure, has been reported for anhydrous cobalt (II) sulfate at high temperatures, there is limited information available on polymorphic transformations of the hydrated forms under typical environmental conditions. iucr.org The known transformations of cobalt (II) sulfate hydrates in response to environmental factors are primarily changes in the degree of hydration rather than changes in the crystal lattice of a specific hydrate.
Solution Chemistry and Interfacial Phenomena of Cobalt Ii Sulfate Hydrates
Sorption Mechanisms of Cobalt (II) Ions from Sulfate (B86663) Solutions
The removal of cobalt (II) ions from sulfate solutions is a critical process in hydrometallurgy and wastewater treatment. saimm.co.za The primary mechanism for this removal is sorption, which involves the binding of cobalt ions to a solid phase, such as an ion exchanger. This process is influenced by a variety of factors, including the nature of the ion exchanger, the functional groups present, and the solution's pH. aip.orgnih.gov
The sorption of cobalt (II) ions can occur through different mechanisms, including ion exchange, surface complexation, and precipitation. nih.govresearchgate.net In ion exchange, cobalt ions in the solution are exchanged for other ions on the surface of the adsorbent. nih.gov Surface complexation involves the formation of coordination complexes between cobalt ions and functional groups on the adsorbent's surface. nih.govnih.govacs.org At higher pH levels, precipitation of cobalt hydroxides or other cobalt-containing species can also contribute to its removal from solution. aip.org
Role of Ion Exchangers and Functional Groups
Various ion exchangers, including chelating resins, have been studied for their effectiveness in removing cobalt (II) from sulfate solutions. saimm.co.zaaip.org The efficiency of these materials is largely determined by the types of functional groups they possess. aip.orgnih.gov
Research has shown that ion exchangers with amine, carboxyl, and hydroxyl functional groups are effective in sorbing cobalt (II). aip.org For instance, the ampholytic ion exchanger Lewatit TP207, which contains aminomethylphosphonic acid groups, demonstrates that the ionic form of the exchanger has a minimal impact on cobalt absorption. In contrast, anion exchangers like AN-31 and SB-1, which contain amine and hydroxyl groups, show significant cobalt sorption primarily in their deprotonated (OH-) form. aip.orgaip.org
The mechanism of sorption involves the complexation of cobalt ions with the nitrogen atoms of the amino groups. aip.org The presence of additional functional groups, such as carboxyl and hydroxyl groups, can enhance this process by forming further bonds with the cobalt ions. aip.orgaip.org For example, in the case of the SB-1 anion exchanger, which has a high concentration of hydroxyl groups, the sorption process can be accompanied by the formation of cobalt hydroxide (B78521) hydrates within the ion exchanger phase. aip.orgaip.org
The table below summarizes the sorption properties of different ion exchangers for cobalt (II) ions.
| Ion Exchanger | Functional Groups | Sorption Capacity for Co(II) (mg/g) | Notes |
| C 160 | Sulfonic | 72.5 | Exhibits high sorption properties and regeneration efficiency. scispace.comresearchgate.net |
| Lewatit TP207 | Amine, Carboxyl | - | Sorption is due to complexation with nitrogen and carboxyl groups. aip.org |
| AN-31 | Amine, Hydroxyl | - | Sorbs cobalt in deprotonated form through complexation. aip.org |
| SB-1 | Amine, Hydroxyl | - | Sorption involves complexation and hydrate (B1144303) formation in the ion exchanger phase. aip.org |
| δ-MnO₂ | Surface Hydroxyl | >80% removal | Adsorption occurs via complexation with surface hydroxyl groups. nih.govnih.gov |
Complexation Dynamics with Organic Ligands
In sulfate solutions, cobalt (II) ions can form complexes with various organic ligands. This complexation can significantly influence the solubility, mobility, and bioavailability of cobalt. The formation of these complexes is a key aspect of its solution chemistry. nih.gov
Studies have investigated the synthesis and characterization of cobalt (II) sulfate complexes with cyclocarboxylic acid hydrazides. These reactions typically result in the formation of pink-colored, high-spin octahedral complexes. tandfonline.com Spectroscopic analysis indicates that the hydrazide molecules act as chelating agents, forming rings around the central cobalt (II) ion. tandfonline.com
Furthermore, research on a bifunctional N4-acenaphthene-based ligand has demonstrated the formation of new cobalt (II) complexes. In these complexes, the cobalt atom can exhibit different coordination modes with the ligand, leading to the formation of both homo- and heteroleptic complexes. rsc.org The interaction of cobalt (II) acetate (B1210297) with certain hemisalen-type ligands derived from o-vanillin and aminophenol can even lead to the oxidation of cobalt (II) to cobalt (III) and the formation of an octahedral anionic complex. nih.govrsc.org
Hydrate Formation and Precipitation in Aqueous Systems
Cobalt (II) sulfate is known to exist in several hydrated forms, with the most common being the heptahydrate (CoSO₄·7H₂O) and the hexahydrate (CoSO₄·6H₂O). wikipedia.orgwikiwand.comnih.gov The formation and stability of these hydrates are highly dependent on factors such as temperature and humidity. wikipedia.orggeeksforgeeks.org
The heptahydrate is the stable form at room temperature and high humidity (>70%). wikipedia.org However, it can convert to the hexahydrate under less humid conditions. wikipedia.orggeeksforgeeks.org As the temperature increases, further dehydration occurs, with the hexahydrate converting to the monohydrate at around 100 °C and the anhydrous form at 250 °C. wikipedia.org
Evaporative crystallization studies have shown that the specific hydrate that crystallizes from an aqueous solution is temperature-dependent. For instance, cobalt (II) sulfate crystallizes as the heptahydrate at evaporation temperatures of 30 °C and 40 °C, while the hexahydrate is formed at 60 °C and 80 °C. aalto.firesearchgate.net The presence of the cobalt (II) sulfate solute also affects the boiling point of the solution. aalto.fi
Precipitation of cobalt (II) sulfate hydrates can also be induced by the addition of anti-solvents like ethanol (B145695) and methanol (B129727) to the aqueous solution. This method can be used to produce fine particles of cobalt sulfate heptahydrate. researchgate.net In some systems, particularly in the presence of certain minerals like kaolinite, cobalt (II) can form hydrotalcite-like precipitates. nih.gov The oxidation of cobalt (II) in a sulfate solution, for example using sodium persulfate, can lead to the precipitation of CoOOH. epa.gov
The following table details the conditions leading to the formation of different cobalt (II) sulfate hydrates.
| Hydrate Form | Chemical Formula | Conditions for Formation |
| Heptahydrate | CoSO₄·7H₂O | Stable at room temperature with >70% humidity; crystallizes from aqueous solution at 30-40 °C. wikipedia.orggeeksforgeeks.orgaalto.fi |
| Hexahydrate | CoSO₄·6H₂O | Forms from the heptahydrate at humidity <70%; crystallizes from aqueous solution at 60-80 °C. wikipedia.orgaalto.firesearchgate.net |
| Monohydrate | CoSO₄·H₂O | Forms from the hexahydrate at 100 °C; stable form at drying temperatures of 40 °C and 60 °C. wikipedia.orgaalto.fi |
| Anhydrous | CoSO₄ | Forms from the monohydrate at 250 °C. wikipedia.org |
Speciation of Cobalt (II) in Sulfate-Rich Aqueous Environments
In sulfate-rich aqueous environments, the chemistry of cobalt is predominantly governed by the Co(II) oxidation state. nih.gov The speciation of Co(II), which refers to the distribution of a chemical element among its various chemical forms, is crucial for understanding its environmental fate and transport. nih.gov
In these environments, Co(II) can exist as the free hydrated ion, [Co(H₂O)₆]²⁺, or it can form complexes with various inorganic and organic ligands. wikipedia.org While there is general agreement that Co(II) is the dominant oxidation state due to the low solubility of Co(III), the extent and nature of Co(II) complexation are still subjects of research. nih.gov
The interaction between Co(II) and sulfate ions in solution is generally considered to be weak, with the formation of outer-sphere complexes. This is in contrast to the strong interaction observed between Fe(III) and sulfate, which leads to the formation of inner-sphere complexes. princeton.edu The presence of other anions can also influence the speciation. For example, in chloride-containing sulfate media, cobalt can be extracted using ionic liquids through an anion-exchange mechanism. rsc.org
The kinetics of complexation and dissociation of Co(II) with natural organic ligands can be slow, meaning that the actual speciation in the environment may differ from predictions based on thermodynamic equilibrium. nih.gov Therefore, a comprehensive understanding of cobalt's behavior in sulfate-rich waters requires consideration of both thermodynamic and kinetic factors. nih.gov
Applications of Cobalt Ii Sulfate Hydrates in Advanced Materials and Processes
Role in Coordination Chemistry Synthesis and Precursor Materials
Hydrated cobalt (II) sulfate (B86663) is a readily available and commonly used source of the cobalt (II) ion in the field of coordination chemistry. wikipedia.org Its solubility in water and methanol (B129727) makes it a convenient starting material for the synthesis of a diverse range of cobalt-containing coordination complexes and other cobalt salts. wikipedia.orgchemkits.eu
In synthetic chemistry, cobalt (II) sulfate hydrate (B1144303) serves as a precursor for the manufacture of various other cobalt compounds. wikipedia.orgcobalt-nickel.net Through metathesis reactions, it can be converted into salts such as cobalt chloride, cobalt acetate (B1210297), cobalt oxide, and cobalt carbonate. cobalt-nickel.net This role is fundamental, as it provides a gateway to a wide spectrum of cobalt-based materials with tailored properties for specific applications, including catalysts and battery materials. cobalt-nickel.netchemimpex.com The hexahydrate form, in particular, is a metal aquo complex composed of octahedral [Co(H₂O)₆]²⁺ ions, which is a common structural motif in cobalt coordination chemistry. wikipedia.orgchemkits.eu
Table 1: Cobalt (II) Sulfate Hydrate as a Precursor
| Resulting Compound | Synthetic Utility |
|---|---|
| Cobalt Chloride | Catalyst, humidity indicator |
| Cobalt Acetate | Catalyst, paint drier |
| Cobalt Oxide | Pigment, catalyst, battery cathode material |
| Cobalt Carbonate | Pigment, ceramic applications |
Contributions to Rechargeable Battery and Energy Storage Technologies
The electrochemical properties of cobalt contribute significantly to the high energy density of LIBs, allowing more energy to be stored in a smaller, lighter package. chemimpex.com This characteristic is paramount for portable electronic devices and electric vehicles. Furthermore, cobalt enhances thermal stability, reducing the risk of overheating, and improves the charge and discharge rates of the battery.
Recent research has also explored the use of cobalt sulfate in developing high-performance anodes for sodium-ion batteries (SIBs), which are considered a promising alternative to LIBs due to the abundance and low cost of sodium. rhhz.net Studies have shown that cobalt sulfate can significantly increase the specific capacity of SIB anode materials, highlighting its potential to contribute to the next generation of energy storage solutions. rhhz.net
Table 2: Role of Cobalt in Battery Performance
| Performance Metric | Contribution of Cobalt |
|---|---|
| Energy Density | Increases storage capacity, enabling longer-lasting and more compact batteries. chemimpex.com |
| Thermal Stability | Reduces the risk of overheating and improves battery safety. |
| Structural Integrity | Stabilizes the cathode, minimizing degradation over repeated charging cycles. |
| Charge/Discharge Rates | Facilitates efficient and rapid charging and power delivery. |
| Specific Capacity (SIBs) | Research shows it greatly increases the specific capacity in sodium-ion battery anodes. rhhz.net |
Potential for Thermochemical Heat Storage Systems
Salt hydrates are a class of materials investigated for thermochemical heat storage, a technology that stores energy through reversible chemical reactions. The process typically involves a dehydration cycle, where heat is applied to break the bonds between the salt and its water of hydration, and a hydration cycle, where heat is released upon the recombination with water.
This compound has been identified as a candidate material for such systems. porousmedia.nl The dehydration of its crystalline forms, such as cobalt (II) sulfate heptahydrate (CoSO₄·7H₂O), is an endothermic process that can store thermal energy. porousmedia.nl This stored energy can be released on demand through an exothermic hydration reaction. The operating temperatures for the dehydration of cobalt sulfate hydrates make them potentially suitable for applications that can utilize heat sources above 100°C. chemkits.eu While much of the current research in thermochemical storage focuses on other salts like magnesium chloride or calcium chloride, the fundamental principles of using salt hydrates for energy storage are directly applicable to cobalt (II) sulfate. porousmedia.nlmdpi.com The potential of cobalt compounds is further underscored by research into cobalt oxides (Co₃O₄/CoO) for high-temperature heat storage, operating in the 800-1000°C range. researchgate.net
Significance in Metallurgical Extraction and Refining of Cobalt
Cobalt (II) sulfate is a pivotal intermediate in the hydrometallurgical extraction and refining of cobalt from its ores. wikipedia.orgchemkits.eu In many commercial processes, cobalt-bearing ores are first crushed and then leached with sulfuric acid. wikipedia.org This acidic leaching process dissolves the cobalt from the ore matrix, forming a "pregnant leach solution" (PLS) that contains aqueous cobalt (II) sulfate. wikipedia.orghitec-zang.de
This cobalt sulfate solution then undergoes a series of purification and separation steps to remove impurities like iron, copper, zinc, and nickel. hitec-zang.de A common technique used is solvent extraction, where an organic extractant selectively removes cobalt ions from the aqueous solution. google.com The cobalt is then stripped from the organic phase back into an aqueous solution, often using sulfuric acid, to produce a purified and concentrated cobalt sulfate solution. hitec-zang.degoogle.com From this purified solution, high-purity cobalt metal or other cobalt compounds can be produced through methods like electrowinning or crystallization. hitec-zang.de For instance, monohydrate cobalt sulfate (CoSO₄∙H₂O) can be crystallized from the refined solution. hitec-zang.de
Applications in Advanced Pigments and Glass Formulations
Hydrated cobalt (II) sulfate is a key precursor in the manufacturing of cobalt pigments, which are highly valued for their vibrant and stable colors. wikipedia.orgcobalt-nickel.net Cobalt compounds have been used since ancient times to produce brilliant blue pigments for coloring glass, ceramics, and paints. americanelements.com
In modern applications, cobalt (II) sulfate is treated to produce various cobalt pigments, which are then used in porcelains, glazes, and glass formulations. wikipedia.orgchemkits.euvitalchem.com When incorporated into a glass or ceramic glaze matrix and fired at high temperatures, the cobalt ions impart a deep and intense blue color. chemimpex.com The stability of these pigments at high temperatures makes them ideal for ceramic applications. chemimpex.com The versatility of cobalt (II) sulfate allows it to be a starting material for a range of pigments with different hues, making it an essential compound in the decorative and functional coatings industries. cobalt-nickel.netthermofisher.com
Geochemical and Environmental Significance of Naturally Occurring Cobalt Ii Sulfate Hydrates
Characterization of Natural Mineral Forms (e.g., Bieberite, Aplowite)
Naturally occurring hydrated cobalt (II) sulfates are relatively rare, typically found in the oxidation zones of primary cobalt mineral deposits. Two notable examples are bieberite and aplowite, which are distinguished by their degree of hydration and association with other minerals.
Bieberite , with the chemical formula CoSO₄·7H₂O, is the heptahydrate form of cobalt (II) sulfate (B86663). It is known for its striking rose-red to flesh-pink color. Bieberite typically occurs as crusts or stalactites and is a secondary mineral that forms from the oxidation of cobalt-bearing sulfide (B99878) and arsenide minerals.
Aplowite , with the formula (Co,Mn,Ni)SO₄·4H₂O, is a tetrahydrate of cobalt (II) sulfate, often found in association with other sulfate minerals. It presents as a bright pink mineral and is a member of the rozenite group. Its occurrence is often as efflorescences on other minerals in hydrothermal ore deposits.
A summary of the physical and crystallographic properties of these two minerals is presented in the interactive data table below.
| Property | Bieberite | Aplowite |
| Chemical Formula | CoSO₄·7H₂O | (Co,Mn,Ni)SO₄·4H₂O |
| Crystal System | Monoclinic | Monoclinic |
| Color | Rose-red, red-pink, flesh-red | Bright pink |
| Luster | Vitreous | Vitreous |
| Hardness (Mohs) | 2 | 3 |
| Specific Gravity | ~1.96 | ~2.33 |
| Cleavage | Perfect on {001} | Not distinctly reported |
| Streak | White | White |
Implications for Mineral Formation and Alteration Processes
The presence of hydrated cobalt (II) sulfate minerals like bieberite and aplowite serves as a direct indicator of specific geochemical processes, primarily the oxidative weathering of primary cobalt ores.
The formation of these secondary minerals is a key step in the supergene enrichment process. In this process, primary sulfide minerals, such as cobaltite (B72492) (CoAsS) or skutterudite (B1172440) ((Co,Ni,Fe)As₃), are exposed to oxygenated meteoric water near the Earth's surface. This leads to the oxidation of the sulfide and arsenide components and the release of cobalt into solution as Co²⁺ ions. In the presence of sulfate ions, also a product of sulfide oxidation, soluble cobalt (II) sulfate forms. Subsequent evaporation of these solutions in mine workings or arid environments leads to the precipitation of hydrated cobalt sulfate minerals.
Therefore, the occurrence of bieberite and aplowite can signify an active or recent alteration zone. Their high solubility in water means they are ephemeral in humid climates but can accumulate in dry regions or sheltered areas like mine adits. The specific hydrate (B1144303) that forms (e.g., heptahydrate vs. tetrahydrate) is dependent on local conditions such as humidity and temperature. The study of these minerals and their associated mineral assemblages helps geologists understand the weathering history and hydrogeochemical conditions of an ore deposit.
Relevance in Geochemical Cycles and Environmental Transport of Cobalt
The formation of soluble cobalt (II) sulfate is a critical pathway for the mobilization and transport of cobalt in the environment, particularly in areas impacted by mining activities. mdpi.com Anthropogenic activities such as the mining and processing of cobalt-bearing ores can lead to elevated levels of cobalt in the surrounding soil and water. cdc.gov
The geochemical cycle of cobalt involves its release from primary minerals, transport in aqueous systems, and eventual sequestration into secondary minerals or sorption onto other particles. The high solubility of cobalt (II) sulfate facilitates its transport in surface and groundwater. noaa.gov Acid mine drainage (AMD), a common environmental issue at sites with sulfide ore mining, often contains elevated concentrations of dissolved sulfates and metals, including cobalt. In these acidic and oxidizing conditions, cobalt is readily transported as the soluble sulfate.
The environmental fate of this mobilized cobalt is dependent on changes in geochemical conditions. For instance, an increase in pH can lead to the precipitation of less soluble cobalt minerals, such as cobalt hydroxides or carbonates, effectively immobilizing the cobalt. Adsorption onto manganese and iron oxides is another significant process that removes cobalt from the water column. mit.edu The cycle can be reversed if environmental conditions change again, for example, if a previously neutral environment becomes acidic, leading to the re-dissolution of these secondary cobalt minerals and the potential re-formation of cobalt sulfate if sulfate ions are present.
The environmental impact of cobalt mining is a significant concern, with potential for water pollution and soil contamination. earth.orgmuniverse.co.uk Understanding the role of cobalt (II) sulfate in these processes is essential for developing effective remediation strategies for mining-affected areas.
Astrochemical Significance in Icy Planetary Bodies
While direct evidence of cobalt (II) sulfate hydrates on icy planetary bodies is currently lacking, the widespread presence of other hydrated sulfate minerals on bodies like Mars has significant astrochemical implications. usgs.govconfex.com Spectroscopic observations from Mars orbiters and rovers have confirmed the existence of various hydrated sulfates, including magnesium and iron sulfates. nih.govusra.edu
The presence of these hydrated minerals is considered strong evidence for the past existence of liquid water on the Martian surface. thedebrief.org The formation of sulfate minerals is linked to the interaction of water with sulfur-rich volcanic rocks or atmospheric sulfur compounds. nih.gov The degree of hydration of these minerals can provide clues about the temperature, humidity, and salinity of the ancient aqueous environments in which they formed. confex.com
Given that cobalt is a cosmochemically common element, it is plausible that cobalt-bearing sulfates could exist on Mars or other icy bodies where the necessary geochemical conditions were met. If detected, their presence and hydration state could offer further constraints on the past environmental conditions and the potential for habitable environments. The stability of hydrated sulfates under the cold, dry conditions of Mars suggests they could persist for geological timescales, preserving a record of past aqueous activity. thedebrief.org The study of sulfate mineralogy on icy bodies is therefore a key area of research in the search for past life and in understanding the geological history of our solar system. science.govplanetary.org
Q & A
Basic: How is the hydration number (n) in CoSO₄·nH₂O experimentally determined?
Methodological Answer:
The hydration number is determined via gravimetric analysis by heating a known mass of the hydrate to drive off water, then calculating the mass loss.
- Procedure :
- Critical Considerations : Incomplete dehydration or sample spilling may lead to underestimation of n .
Basic: What safety protocols are essential for handling cobalt(II) sulfate hydrate in the lab?
Methodological Answer:
Refer to Material Safety Data Sheets (MSDS) for hazard mitigation:
- PPE : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact .
- First Aid :
- Storage : Store in airtight containers to prevent oxidation (Co²⁺ → Co³⁺ in air) .
Advanced: How can spectroscopic methods characterize cobalt(II) sulfate hydrate’s structure?
Methodological Answer:
- IR Spectroscopy : Identify O-H stretching (3200–3600 cm⁻¹) and sulfate vibrations (1100 cm⁻¹) to confirm hydration and anion coordination .
- XRD : Compare lattice parameters with known hydrates (hexa- vs. heptahydrate) to determine crystalline phase .
- UV-Vis : Analyze d-d transitions (λ ~500 nm) to confirm octahedral Co²⁺ geometry in [Co(H₂O)₆]²⁺ .
Advanced: How do synthesis parameters influence cobalt(II) sulfate hydrate’s properties?
Methodological Answer:
- Laser Vaporization Control Condensation (LVCC) : Adjusting N₂/O₂ ratios during synthesis can yield Co nanoparticles (low O₂) or CoO (high O₂) .
- Hydration Control : Slow crystallization from aqueous solution favors heptahydrate (CoSO₄·7H₂O), while rapid evaporation may form lower hydrates (e.g., monohydrate) .
Basic: What impurities commonly arise in synthesized CoSO₄·nH₂O, and how are they removed?
Methodological Answer:
- Common Impurities : Unreacted CoCO₃ (from sulfate synthesis) or oxidation products (Co³⁺ oxides) .
- Purification : Recrystallize from hot water (60°C) to isolate pure hydrate; filter under inert atmosphere to prevent oxidation .
Advanced: How is the thermal decomposition kinetics of CoSO₄·nH₂O analyzed?
Methodological Answer:
- TGA/DSC : Heat samples at 10°C/min under N₂. Observe mass loss steps (dehydration at ~100°C; sulfate decomposition >735°C) .
- Kinetic Modeling : Use Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) from multi-heating-rate data .
Basic: How does atmospheric exposure affect CoSO₄·nH₂O stability?
Methodological Answer:
- Oxidation : Co²⁺ oxidizes to Co³⁺ in humid air, forming CoO(OH) or Co₂O₃. Store under argon or vacuum to prevent degradation .
- Hygroscopicity : The hydrate may absorb moisture, altering its hydration state. Use desiccators with silica gel for long-term storage .
Advanced: What role does cobalt(II) sulfate hydrate play in nanoparticle synthesis?
Methodological Answer:
- Precursor Function : CoSO₄·7H₂O serves as a Co²⁺ source for sol-gel or coprecipitation synthesis of Co₃O₄ nanoparticles .
- Size Control : Adjusting pH (8–10) and temperature (60–80°C) during precipitation tunes nanoparticle size (10–50 nm) .
Basic: How are contradictions in reported hydration numbers resolved?
Methodological Answer:
- Error Analysis : Compare experimental %H₂O with theoretical values (e.g., 36.3% for heptahydrate). Discrepancies arise from incomplete dehydration or adsorbed moisture .
- Reproducibility : Repeat trials under controlled humidity; use Karl Fischer titration for precise water quantification .
Advanced: Can cobalt(II) sulfate hydrate be used in electrochemical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
